molecular formula C7H8N2O2S B2952258 3-(Methylsulfanyl)-4-nitroaniline CAS No. 31911-44-1

3-(Methylsulfanyl)-4-nitroaniline

Cat. No.: B2952258
CAS No.: 31911-44-1
M. Wt: 184.21
InChI Key: XFYOSPVYWRRWLI-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-4-nitroaniline is a chemical compound of interest in organic synthesis and materials research. It features both an aromatic amine and a nitro group on a benzene ring, substituted with a methylsulfanyl moiety. The nitroaniline structure is a known precursor in the synthesis of dyes and pigments . The methylsulfanyl group can serve as a protected thiol or a potential site for further oxidation to a sulfone, enhancing the compound's utility as a versatile synthetic intermediate . Researchers may employ this compound in the development of novel organic materials or as a building block for more complex molecules in pharmaceutical and agrochemical research. This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methylsulfanyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYOSPVYWRRWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis of 3-(Methylsulfanyl)-4-nitroaniline

The construction of the this compound molecule from basic precursors involves strategic introduction of its three key functional groups: the amino group, the nitro group, and the methylsulfanyl group. The order and method of these introductions are critical for achieving the desired substitution pattern and high yields.

The introduction of a methylsulfanyl (or methylthio) group onto an aromatic ring is a key step in the synthesis of the target compound. One effective method involves nucleophilic aromatic substitution (SNAr) on a suitably substituted nitroaromatic precursor. For instance, a common strategy is the reaction of a halo-nitroaniline with a sulfur nucleophile. A patented procedure describes the synthesis of the isomeric 5-(methylsulfanyl)-2-nitroaniline (B31640) by treating 5-chloro-2-nitroaniline (B48662) with sodium thiomethoxide in a solvent like N,N-dimethylformamide (DMF). google.com This reaction proceeds by the displacement of the chloride ion by the thiomethoxide ion, a process driven by the electron-withdrawing nitro group which activates the ring towards nucleophilic attack. tandfonline.com

A similar approach can be envisioned for this compound, likely starting from 3-halo-4-nitroaniline. The methylthio group can also be introduced via the Sandmeyer reaction, where an aromatic diazonium salt, generated from an aminophenyl precursor, reacts with methylthiocopper (CuSCH₃) to yield the corresponding aryl methyl sulfide (B99878). researchgate.net

Table 1: Representative Synthetic Routes for Aryl Methyl Sulfide Introduction

Starting Material Reagent Product Reaction Type
5-Chloro-2-nitroaniline Sodium thiomethoxide (NaSMe) 5-(Methylsulfanyl)-2-nitroaniline Nucleophilic Aromatic Substitution google.com

The placement of the nitro and amino groups on the benzene (B151609) ring requires careful strategic planning due to their powerful and opposing directing effects.

Nitro Group Introduction: The standard method for introducing a nitro group is through electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. wikipedia.orgspcmc.ac.in When an amino group is already present on the ring, its strong activating nature can lead to oxidation or the formation of multiple nitrated products. spcmc.ac.inopenaccessjournals.com To overcome this, the amino group is often protected as an acetanilide. This protection moderates the activating effect and directs the incoming nitro group primarily to the para position. Subsequent hydrolysis of the acetyl group regenerates the amine. wikipedia.orgspcmc.ac.in

Aromatic Amination: While direct amination of aromatic rings is possible, a more common and reliable method in laboratory and industrial synthesis is the reduction of a pre-existing nitro group. wikipedia.orgorganic-chemistry.org Therefore, a plausible synthetic sequence for this compound could involve the nitration of a precursor like 3-(methylsulfanyl)aniline. Alternatively, one could start with a dinitro compound and selectively reduce one nitro group. The Zinin reduction, which uses reagents like sodium sulfide or sodium hydrosulfite, is well-known for the selective reduction of one nitro group in a polynitroarene. wikipedia.orgstackexchange.com The industrial synthesis of 4-nitroaniline (B120555) often utilizes the amination of 4-nitrochlorobenzene with ammonia. wikipedia.org

Table 2: Common Methods for Nitration and Amination

Transformation Reagents Key Features
Nitration HNO₃ / H₂SO₄ Standard electrophilic nitration. Requires protection of existing amino groups. wikipedia.orgspcmc.ac.in
Amination (via Reduction) Fe/acid, Catalytic Hydrogenation (e.g., Pd/C), Na₂S Reduction of a nitro group to an amino group. wikipedia.orgorganic-chemistry.org

| Amination (Direct) | NH₃ on halo-nitroaromatics | Industrial method for specific isomers. wikipedia.org |

Derivatization and Functionalization Studies

The functional groups of this compound provide multiple sites for further chemical transformations, allowing for the synthesis of a wide array of derivatives.

The primary aromatic amino group is a versatile handle for derivatization.

Diazotization: The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). These salts are highly useful intermediates that can be substituted by a wide range of nucleophiles in Sandmeyer or related reactions to introduce groups such as halogens, cyano, or hydroxyl. wikipedia.org

Acylation and Alkylation: The amine can react with acyl chlorides or anhydrides to form amides. spcmc.ac.in It can also undergo N-alkylation, for example, by reaction with alkyl halides. bldpharm.com

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or be used as a nucleophile in the synthesis of heterocyclic systems. For instance, reactions with various reagents can lead to the formation of fused pyrimidine (B1678525) structures. jocpr.com

The nitro group is a key functional group for transformations, primarily through reduction.

Reduction to Amine: The most common transformation is the reduction of the nitro group to a primary amine, yielding a diamine derivative, in this case, 4-amino-3-(methylsulfanyl)aniline. This conversion is fundamental in the synthesis of dyes and pharmaceuticals. wikipedia.org A wide variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Fe, Sn, or Zn in HCl), and transfer hydrogenation. wikipedia.orgorganic-chemistry.orgacs.orgmdpi.com Selective reduction is possible even in the presence of other reducible functional groups. chemrxiv.org

Partial Reduction: Under controlled conditions, the reduction can be stopped at the N-arylhydroxylamine stage using reagents like zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.orglibretexts.org

Table 3: Reduction Products of Aromatic Nitro Compounds

Reagent(s) Product
H₂/Pd-C, Fe/HCl, SnCl₂ Aniline (B41778) wikipedia.orgorganic-chemistry.org
Zn/NH₄Cl N-Arylhydroxylamine wikipedia.orglibretexts.org

The methylsulfanyl group offers another site for chemical modification, most notably through oxidation.

Oxidation to Sulfoxide and Sulfone: The sulfur atom in the methylsulfanyl group can be readily oxidized. Treatment with one equivalent of an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) typically yields the corresponding methylsulfinyl derivative. researchgate.netbohrium.com The use of excess oxidizing agent or stronger conditions leads to the formation of the methylsulfonyl derivative, 3-(methylsulfonyl)-4-nitroaniline. researchgate.netbohrium.comevitachem.comgoogle.com The resulting methylsulfonyl group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. smolecule.com

Table 4: Oxidation States of the Sulfur Moiety

Functional Group Structure Oxidation State of Sulfur
Methylsulfanyl (Methylthio) -S-CH₃ -2
Methylsulfinyl -SO-CH₃ 0

Sustainable and Efficient Synthesis Approaches

The production of specialty chemicals like this compound is progressively being viewed through the lens of green chemistry and process efficiency. The goal is to develop synthetic routes that are not only high-yielding but also environmentally and economically sustainable.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a crucial metric for evaluating the efficiency of a synthetic route from a green chemistry perspective. It measures the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com In contrast, reaction yield measures the efficiency of a specific experimental procedure.

A plausible synthetic route to this compound is the nucleophilic aromatic substitution reaction of 4-fluoro-3-nitroaniline (B182485) with methyl mercaptan. The reaction is typically performed in the presence of a base, such as potassium carbonate, to deprotonate the thiol.

The balanced chemical equation for this transformation is:

C₆H₅FN₂O₂ (4-fluoro-3-nitroaniline) + CH₄S (methyl mercaptan) → C₇H₈N₂O₂S (this compound) + HF (hydrogen fluoride)

The base (potassium carbonate) facilitates the reaction but its atoms are not incorporated into the primary product and byproduct shown in this simplified equation. For the purpose of calculating the theoretical atom economy, we consider the core reactants that contribute their atoms to the products. pearson.com

Table 1: Atom Economy Calculation for the Synthesis of this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role
4-fluoro-3-nitroanilineC₆H₅FN₂O₂156.11 nih.govsigmaaldrich.comReactant
Methyl mercaptanCH₄S48.11 osha.govsigmaaldrich.comReactant
Total Reactants 204.22
This compoundC₇H₈N₂O₂S184.22 arctomsci.comguidechem.comDesired Product
Hydrogen FluorideHF20.01Byproduct
Total Products 204.23

Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy = (184.22 / 204.22) x 100 = 90.21%

This high theoretical atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product. Addition reactions have a 100% atom economy, while substitution reactions, like this one, generate byproducts, which reduces the value. savemyexams.com

Table 2: Factors Influencing Reaction Efficiency

Metric Definition Factors Influencing Efficiency in this Synthesis
Reaction Yield The amount of product obtained in a reaction, expressed as a percentage of the theoretical maximum. savemyexams.comIncomplete conversion of 4-fluoro-3-nitroaniline; mechanical losses during product isolation and purification; potential side reactions such as oxidation of the thiol or alternative substitution patterns.
Process Mass Intensity (PMI) The ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product.The use of solvents like DMF significantly increases the PMI. Green alternatives like aqueous systems or ionic liquids can lower the PMI. d-nb.info The mass of the base (K₂CO₃) and any workup materials also contribute.
E-Factor The mass ratio of waste produced to the desired product.E-Factor is closely related to PMI. Waste includes the mass of byproducts (HF), the spent base (KHCO₃, KF), used solvents, and any materials from purification (e.g., silica (B1680970) gel).
Reaction Conditions Temperature, pressure, and reaction time.Optimizing conditions to be as close to ambient temperature and pressure as possible improves energy efficiency. Shorter reaction times increase throughput and reduce energy consumption.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analysis

Vibrational spectroscopy provides a detailed picture of the molecular structure and bonding within 3-(Methylsulfanyl)-4-nitroaniline. By analyzing the absorption and scattering of infrared radiation, the fundamental vibrational modes of the molecule can be identified and assigned.

Comprehensive Assignment of Fundamental Vibrational Modes

The vibrational spectra of aromatic compounds are complex, with numerous bands corresponding to stretching, bending, and torsional motions of the atoms. For substituted anilines and nitro compounds, specific vibrational modes are characteristic of the functional groups present.

Amino Group Vibrations: The NH2 group exhibits characteristic stretching vibrations. Asymmetric and symmetric stretching modes for aniline (B41778) derivatives are typically observed in the infrared spectrum. scienceasia.orgdergipark.org.tr

Nitro Group Vibrations: The NO2 group is identified by its strong asymmetric and symmetric stretching vibrations, which are typically found in the regions of 1625–1510 cm⁻¹ and 1400–1360 cm⁻¹, respectively. researchgate.net These intense bands serve as a clear indicator of the nitro functionality within the molecule. researchgate.net

C-H and Ring Vibrations: Aromatic C-H stretching vibrations generally appear in the 3100–3000 cm⁻¹ range and are not significantly affected by the nature of substituents. researchgate.net The benzene (B151609) ring itself has characteristic stretching and deformation modes.

C-S and S-CH3 Vibrations: The presence of the methylsulfanyl group gives rise to specific vibrations. The C-S stretching and S-CH3 rocking and stretching modes can be identified in the vibrational spectra, further confirming the molecular structure.

A detailed assignment of the fundamental vibrational modes for a related compound, 2-methoxy-4-nitroaniline, was performed using computational methods, which aids in the interpretation of the experimental spectra of similar molecules. scholarsresearchlibrary.com

Spectroscopic Signatures of Substituent Effects

The positions and intensities of vibrational bands are sensitive to the electronic effects of substituents on the aromatic ring. The electron-withdrawing nitro group (NO2) and the electron-donating amino (NH2) and methylsulfanyl (SCH3) groups have distinct influences on the vibrational frequencies of the benzene ring and each other.

The strong electron-withdrawing nature of the nitro group significantly perturbs the electron distribution in the benzene ring. This affects the force constants of the various bonds, leading to shifts in their vibrational frequencies. Conversely, the amino and methylsulfanyl groups donate electron density to the ring, which also influences the vibrational spectrum. The interplay of these opposing electronic effects creates a unique spectroscopic fingerprint for this compound. In related polysubstituted aniline derivatives, the cumulative electronic effects of multiple electron-withdrawing groups lead to enhanced electrophilic character and modified spectroscopic signatures.

Electronic Absorption Spectroscopy: UV-Visible Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet and visible light excites electrons from lower energy ground states to higher energy excited states.

Investigation of Electronic Transitions and Chromophoric Behavior

The UV-Visible spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* electronic transitions. uomustansiriyah.edu.iqelte.huupi.edu The molecule contains several chromophores, which are functional groups that absorb light in the UV-Vis region. tanta.edu.eg These include the nitro group, the benzene ring, and the amino group. michberk.comresearchgate.net

The interaction between the electron-donating amino and methylsulfanyl groups and the electron-withdrawing nitro group, facilitated by the conjugated π-system of the benzene ring, gives rise to an intramolecular charge-transfer (ICT) band. ulisboa.ptrsc.org This ICT transition is typically the lowest energy absorption and is responsible for the color of the compound. ulisboa.pt In many nitroaniline derivatives, this charge transfer occurs from the amino group and the benzene ring to the nitro group. ulisboa.pt The presence of the methylsulfanyl group can further modulate this charge-transfer process.

The electronic transitions are influenced by the electronic structure of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions, with the HOMO-LUMO energy gap being a critical parameter. researchgate.net

Solvatochromic Studies and Determination of Excited State Dipole Moments

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. orientjchem.orgresearchgate.net This phenomenon is a powerful tool for studying the interaction between a solute and solvent molecules and can be used to determine the change in dipole moment upon electronic excitation. doi.orgnih.gov

For molecules like this compound, which possess both electron-donating and electron-withdrawing groups, the dipole moment is expected to be significant and to change upon excitation to a more polar excited state. doi.orgkwasu.edu.ng This change can be quantified by studying the shift of the UV-Visible absorption bands in solvents of varying polarity. doi.orgkwasu.edu.ng A positive solvatochromism, where the absorption maximum shifts to a longer wavelength (red shift) with increasing solvent polarity, is indicative of an excited state that is more polar than the ground state. doi.orgnih.gov

The excited-state dipole moment can be estimated from the slope of a plot of the Stokes shift versus a solvent polarity function. doi.org For a series of para-nitroaniline derivatives, the excited-state dipole moments were found to be significantly higher than their ground-state counterparts, confirming a greater charge separation in the excited state. doi.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

The ¹H NMR spectrum of a substituted aniline would show distinct signals for the aromatic protons and the protons of the amino and methylsulfanyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield, while the electron-donating amino and methylsulfanyl groups will shield them, causing an upfield shift. The coupling patterns between adjacent protons provide information about their relative positions on the benzene ring. For instance, the ¹H NMR spectrum of p-nitroaniline shows distinct signals for its aromatic protons. chemicalbook.com

Computational and Theoretical Investigations

Molecular Structure, Conformation, and Energetics

The three-dimensional arrangement of atoms in a molecule and the forces that govern their interactions are fundamental to its chemical identity and reactivity. Computational methods provide a powerful toolkit for exploring the structural and energetic landscape of molecules like 3-(Methylsulfanyl)-4-nitroaniline.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds, multiple stable conformations (conformers) may exist. A thorough conformational analysis is necessary to identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. This involves systematically rotating the flexible dihedral angles and performing geometry optimizations for each starting structure. The resulting conformational landscape provides a detailed picture of the molecule's structural preferences.

Below is a table showcasing selected optimized geometrical parameters for the ground state of a conformer of this compound, typically calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AngleValue
Bond Lengths (Å) C1-C21.405
C2-N1 (Amino)1.370
C1-C61.398
C4-N2 (Nitro)1.465
N2-O11.230
N2-O21.230
C3-S11.770
S1-C7 (Methyl)1.810
Bond Angles (°) ** C1-C2-C3119.5
C2-C3-C4120.5
C3-C4-N2118.0
C4-N2-O1117.5
C3-S1-C7103.0
Dihedral Angles (°) **C2-C3-S1-C7-85.0
C3-C4-N2-O1179.9

Note: The data presented in this table is illustrative of typical computational results and should be referenced from a specific scientific study for precise values.

Beyond the covalent bonding framework, non-covalent interactions play a critical role in determining the structure, stability, and properties of molecules. Intramolecular interactions, such as hydrogen bonds or steric repulsions, can significantly influence the preferred conformation of this compound. For instance, an intramolecular hydrogen bond could potentially form between the amino group and the nitro group, affecting the planarity of the molecule.

Computational tools like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to identify and quantify these interactions. NBO analysis can reveal donor-acceptor interactions between filled and empty orbitals, providing insight into hyperconjugative effects and the strength of hydrogen bonds. QTAIM analysis, on the other hand, examines the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions. Understanding these subtle forces is essential for a complete picture of the molecule's behavior.

Electronic Structure and Reactivity Descriptors

Theoretical calculations are instrumental in understanding the electronic characteristics and chemical reactivity of a molecule. By employing established quantum chemical methods, a detailed picture of electron distribution, stability, and reactive sites can be constructed.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. jchps.comresearchgate.net

A smaller energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule, as less energy is required to excite its electrons. mdpi.com Conversely, a large energy gap indicates high stability and low reactivity. jchps.com For aniline (B41778) derivatives, the inclusion of substituent groups significantly alters the charge distribution and, consequently, the HOMO-LUMO gap, which is crucial for applications in fields like nonlinear optics. For the related molecule 4-nitroaniline (B120555), the HOMO-LUMO energy gap has been theoretically calculated to be 4.24 eV. dergipark.org.tr This value serves as a reference point, though the addition of the methylsulfanyl group in this compound is expected to modulate this gap due to its electron-donating nature. The analysis of the HOMO-LUMO gap for this compound is essential for predicting its charge transfer characteristics. dergipark.org.tr

Table 1: Frontier Molecular Orbital (FMO) Analysis

Parameter Value (eV)
EHOMO Data not available in search results
ELUMO Data not available in search results
Energy Gap (ΔE) Data not available in search results

No specific computational data for this compound was found in the provided search results. Values for the related compound 4-nitroaniline are cited in the text for comparative context.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stability of a molecule. researchgate.net This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a filled bonding or lone-pair orbital to an adjacent antibonding orbital.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.

Typically, regions of negative potential, shown in red and yellow, are electron-rich and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen. researchgate.net Conversely, regions of positive potential, colored in blue, are electron-poor and are the preferred sites for nucleophilic attack, often located around hydrogen atoms. nih.gov For a molecule like this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the nitro group and the lone pairs of the amino and methylsulfanyl groups, highlighting these as key sites for intermolecular interactions.

Global Chemical Reactivity Descriptors

Based on the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. smolecule.com These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding chemical behavior.

Key descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. A higher chemical potential indicates a better electron donor. smolecule.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. smolecule.com A high electrophilicity index suggests a good electrophile. smolecule.com

These parameters are crucial for predicting how a molecule will behave in a chemical reaction.

Table 2: Global Chemical Reactivity Descriptors

Descriptor Formula Value
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Data not available
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Data not available
Electrophilicity Index (ω) μ2 / 2η Data not available
Chemical Softness (S) 1 / 2η Data not available

Specific computational data for this compound was not available in the search results.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately simulate spectroscopic data, such as vibrational frequencies, which aids in the interpretation of experimental spectra.

Vibrational Frequency and Intensity Simulations

Theoretical vibrational analysis is a powerful technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of these modes. nih.gov For complex molecules, experimental spectra can be difficult to interpret due to overlapping bands. Theoretical simulations provide a basis for a more precise assignment of each vibrational mode to specific atomic motions, such as stretching, bending, or torsional vibrations.

For aromatic amines, characteristic vibrational modes include N-H stretching in the 3300-3500 cm-1 region and aromatic C-H stretching above 3000 cm-1. The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations. The presence of the methylsulfanyl group would introduce additional characteristic vibrations. Comparing the simulated spectrum with experimental data allows for a detailed structural confirmation and understanding of the molecule's vibrational properties.

Thermodynamic Properties and Stability Assessment:Similarly, no computational research papers assessing the thermodynamic properties and stability of this compound could be located.

Due to the absence of specific scientific data for this compound in the requested areas of computational and theoretical investigation, it is not possible to generate the detailed, scientifically accurate article as instructed.

Crystal Structure Analysis

Single-Crystal X-ray Diffraction (SCXRD) Studies

No published single-crystal X-ray diffraction studies for 3-(Methylsulfanyl)-4-nitroaniline could be located. Such studies are fundamental for determining the precise three-dimensional arrangement of atoms within a crystal.

Without experimental data, the crystallographic parameters—including unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group—for this compound remain undetermined.

The specific conformation of the molecule in the solid state, particularly the dihedral angles between the phenyl ring and the planes of the amino and nitro groups, is unknown in the absence of SCXRD data.

Supramolecular Assembly and Intermolecular Interactions

A detailed description of the supramolecular architecture, which is governed by non-covalent interactions, is not possible without experimental structural information.

While it can be presumed that the amino group would act as a hydrogen bond donor and the nitro group as an acceptor, the specific geometry, connectivity, and graph set motifs of the hydrogen bonding network in crystalline this compound have not been reported.

Powder X-ray Diffraction (PXRD) for Bulk Crystallinity

No powder X-ray diffraction patterns for this compound are available in the reviewed literature. PXRD is essential for confirming the bulk crystallinity of a sample and can be used for phase identification.

Correlation between Crystal Structure and Bulk Physical Properties

The molecular structure of this compound, featuring a polar nitro group and a sulfur-containing methylsulfanyl group, gives rise to a network of intermolecular interactions within its crystal lattice. These interactions are fundamental in determining the compound's bulk physical properties.

Detailed crystallographic analysis, though not publicly available in comprehensive databases, can be inferred from studies of analogous structures. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, creates a significant dipole moment across the molecule. This polarity is a primary driver for dipole-dipole interactions within the crystal structure.

Furthermore, the amino group is capable of acting as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This facilitates the formation of intermolecular hydrogen bonds, which are relatively strong non-covalent interactions. These hydrogen bonds likely play a crucial role in the stability of the crystal lattice, contributing to a higher melting point compared to similar non-hydrogen-bonded molecules.

The solubility of this compound is also intrinsically linked to its crystal structure. For a solvent to dissolve the compound, it must overcome the lattice energy of the crystal. The strong intermolecular forces, particularly hydrogen bonding, result in a relatively high lattice energy. Consequently, the compound is expected to have limited solubility in non-polar solvents but may show increased solubility in polar, protic solvents that can effectively solvate the polar functional groups and disrupt the intermolecular hydrogen bonds.

Electrochemical Behavior and Applications in Electrochemistry

Redox Mechanisms and Voltammetric Characterization

The redox behavior of 3-(Methylsulfanyl)-4-nitroaniline is characterized by the distinct electrochemical signatures of its functional groups. Voltammetric methods, particularly cyclic voltammetry, are instrumental in elucidating these mechanisms.

Cyclic voltammetry is a key technique for studying the electrochemical behavior of compounds like this compound. The electrochemistry of nitroaromatic compounds is well-documented. In aqueous media, the nitro group undergoes a complex, irreversible reduction. This process typically occurs in a multi-step reaction, initially involving a four-electron, four-proton reduction to form the corresponding hydroxylamine (B1172632) derivative (Ar-NHOH). scielo.brscispace.com In acidic conditions, this intermediate can be further reduced to the amine (Ar-NH₂) in a subsequent two-electron, two-proton step. scielo.br

In aprotic media, the reduction mechanism changes significantly, often proceeding through the initial formation of a stable radical anion (Ar-NO₂⁻) in a one-electron transfer step. scielo.brresearchgate.net

The amino group (-NH₂) on the aniline (B41778) moiety can be electrochemically oxidized. This is typically an irreversible process that can lead to the formation of radical cations and subsequent polymerization, resulting in the passivation of the electrode surface. jetir.org The presence of both the nitro and amino groups on the same aromatic ring means that the cyclic voltammogram of this compound would be expected to show a cathodic peak corresponding to the nitro group reduction and an anodic peak for the amino group oxidation. jetir.org The exact peak potentials are influenced by the pH of the solution and the scan rate. psu.edu

The electrochemical redox pathways of nitroanilines are strongly dependent on the experimental conditions, particularly the pH of the electrolyte. The reduction of the nitro group is a pH-dependent process, as protons are consumed during the reaction. scielo.brpsu.edu Consequently, the cathodic peak potential for the nitro group reduction typically shifts to more negative values as the pH increases.

Advanced Electrochemical Techniques for Material and Analytical Studies

Beyond standard CV, advanced electrochemical techniques provide deeper insights into the interfacial properties and analytical applications of this compound.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of electrode systems. mdpi.comnih.gov When an electrode is modified with a material, EIS can characterize the changes at the electrode-electrolyte interface. The resulting Nyquist plot typically models the system as an equivalent electrical circuit, with the most common being the Randles circuit. mdpi.comresearchgate.net This model includes the solution resistance (Rs), the double-layer capacitance (Cdl), the Warburg impedance (Zw) related to diffusion, and, crucially, the charge-transfer resistance (Rct). mdpi.com

The Rct value, represented by the semicircle diameter in the Nyquist plot, is inversely proportional to the rate of electron transfer at the electrode surface. researchgate.net In the context of developing sensors based on this compound or using it to modify electrodes, a decrease in Rct would signify enhanced electron transfer kinetics, which is a desirable feature for a sensor. For instance, modifying a glassy carbon electrode (GCE) with electrocatalytic materials often leads to a significantly smaller semicircle in the Nyquist plot, indicating a lower Rct and a more efficient electrochemical process. researchgate.netnih.gov

Table 1: Illustrative EIS Data for Modified Electrodes in [Fe(CN)₆]³⁻/⁴⁻ Probe

ElectrodeCharge Transfer Resistance (Rct) / ΩDescription
Bare Electrode1500Represents the baseline electron transfer resistance of the unmodified electrode surface.
Modified Electrode350A significantly lower Rct indicates that the modification layer facilitates faster electron transfer between the electrode and the redox probe in the solution. researchgate.net

Note: Data is conceptual and based on typical results reported for modified electrodes in the literature to illustrate the principle. researchgate.net

Differential Pulse Voltammetry (DPV) is a highly sensitive electroanalytical technique used for determining trace amounts of an analyte. pineresearch.com DPV offers improved resolution and lower detection limits compared to cyclic voltammetry by minimizing the contribution of non-faradaic (capacitive) current. pineresearch.comresearchgate.net

For the analysis of nitroaromatic compounds, DPV is particularly effective. The technique relies on measuring the current difference just before and at the end of a potential pulse that is superimposed on a linear potential ramp. This results in a well-defined, peak-shaped output where the peak current is directly proportional to the concentration of the analyte. pineresearch.com Studies on the determination of 4-nitroaniline (B120555) have successfully employed DPV, achieving low detection limits. nih.govresearchgate.netresearchgate.net For example, a chitosan-modified carbon paste electrode was used for the DPV determination of 4-nitroaniline, demonstrating a linear response over a wide concentration range. nih.gov Similarly, an electrode modified with silver particles showed excellent electrocatalytic performance toward 4-nitroaniline reduction, with DPV enabling a detection limit in the nanomolar range. researchgate.net

Table 2: Performance Characteristics of DPV for Nitroaniline Detection from Literature

Electrode SystemLinear Range (μM)Limit of Detection (nM)Reference
Chitosan Modified Carbon Paste Electrode0.1 - 10093.4 nih.gov
Silver Particle Modified Carbon Paste Electrode0.08 - 10041.8 researchgate.net

Note: This table summarizes reported performance for the detection of 4-nitroaniline, a structurally similar compound, to exemplify the potential analytical application of DPV.

Development of Modified Electrodes for Electrochemical Sensing and Catalysis

The development of chemically modified electrodes is a major field in electrochemistry, aiming to improve the sensitivity, selectivity, and stability of electrochemical sensors. mdpi.comniscpr.res.in For the detection of nitroaromatic compounds, electrode surfaces are often functionalized with materials that can preconcentrate the analyte or catalytically enhance the reduction of the nitro group. mdpi.com

Various materials have been explored for this purpose, including polymers like chitosan, metal nanoparticles, and carbon-based nanomaterials such as graphene. nih.govresearchgate.netmdpi.com

Chitosan-modified electrodes have been used for the electroanalysis of 4-nitroaniline, providing a sensitive and reproducible method. nih.gov

Silver nanoparticle-modified electrodes have shown remarkable electrocatalytic activity towards the reduction of 4-nitroaniline, significantly enhancing the peak current and allowing for highly sensitive detection. researchgate.net

Graphene-based materials are attractive due to their large surface area and high conductivity, which can facilitate electron transfer and improve the electrochemical response towards nitroaromatics. mdpi.com

The principle behind these modified electrodes is to create a surface that either specifically interacts with the target analyte, this compound, or lowers the activation energy for its electrochemical reduction, thereby amplifying the analytical signal and enabling more sensitive and selective measurements. mdpi.com

Interrelation of Electrochemical Properties with Electronic Structure (e.g., HOMO-LUMO Levels)

The electrochemical behavior of an organic molecule is intrinsically linked to its electronic structure. The energies of the frontier molecular orbitals, namely the HOMO and LUMO, are key determinants of a compound's redox properties. For this compound, a comprehensive understanding of this relationship requires specific experimental and computational data, which is currently unavailable. However, based on the general principles of physical organic chemistry and studies on analogous compounds, a qualitative framework can be proposed.

The oxidation potential of a molecule is related to the energy of its HOMO. A higher HOMO energy level indicates that an electron is less tightly bound and can be more easily removed, corresponding to a lower oxidation potential. In the case of this compound, the amino group and the methylsulfanyl group are both electron-donating, which would be expected to raise the energy of the HOMO compared to unsubstituted aniline. This would make the molecule more susceptible to oxidation.

Conversely, the reduction potential is related to the energy of the LUMO. A lower LUMO energy level signifies that the molecule can more readily accept an electron, corresponding to a higher (less negative) reduction potential. The nitro group is a strong electron-withdrawing group and is known to significantly lower the LUMO energy of aromatic compounds. Therefore, the reduction of this compound is anticipated to occur at the nitro group.

To provide a quantitative basis for this discussion, detailed experimental studies, such as cyclic voltammetry, and theoretical calculations using methods like DFT would be necessary. Such studies would yield the specific oxidation and reduction potentials and the HOMO and LUMO energy values.

Table of Hypothetical Data

Without specific literature data, the following table is presented for illustrative purposes to show how such data would be structured. The values are hypothetical and are not based on actual measurements for this compound.

ParameterHypothetical Value
Oxidation Potential (Epa vs. Ag/AgCl)+0.9 V
Reduction Potential (Epc vs. Ag/AgCl)-0.8 V
HOMO Energy (DFT Calculation)-5.5 eV
LUMO Energy (DFT Calculation)-2.0 eV
HOMO-LUMO Gap (ΔE)3.5 eV

This table would ideally be populated with experimental and calculated data from peer-reviewed sources to allow for a rigorous analysis of the structure-property relationships of this compound.

Role As a Synthetic Intermediate and in Materials Chemistry Research

Utilization in the Synthesis of Functionalized Organic Building Blocks

As a readily functionalizable molecule, 3-(Methylsulfanyl)-4-nitroaniline serves as a key starting material or intermediate in the synthesis of more complex organic structures. Its amino group can be readily transformed, and the nitro group can be reduced to provide a second amino functionality, opening pathways to a variety of molecular architectures.

Precursor for Azo Chromophores and Dye Chemistry Research

Azo dyes, characterized by the vibrant chromophore of a nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic colorants. nih.govrasayanjournal.co.in The synthesis of these dyes predominantly relies on a two-step process: diazotization followed by a coupling reaction. nih.govslideshare.net In this process, a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778). nih.govunb.cayoutube.com

This compound is a suitable precursor for creating azo dyes. The primary amino group can be converted into a diazonium salt using nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the salt. unb.carsc.org

The resulting diazonium salt of this compound can then be reacted with various coupling partners. For instance, coupling with naphthol derivatives, such as 2-naphthol, would yield intensely colored azo dyes. atbuftejoste.com.ng The specific shade and properties of the resulting dye are influenced by the electronic nature of the substituents on the aromatic rings. The presence of the electron-withdrawing nitro group and the electron-donating methylsulfanyl group on the diazonium salt component would significantly affect the electronic structure of the final azo chromophore, thereby tuning its color and lightfastness properties. rasayanjournal.co.inatbuftejoste.com.ng

Intermediate in the Formation of Heterocyclic Systems

The arrangement of the amino and nitro groups in an ortho position to each other makes this compound a prime candidate for the synthesis of fused heterocyclic systems, particularly benzimidazoles. Benzimidazoles are a critical structural motif in medicinal chemistry and materials science.

A common and efficient method for synthesizing 2-substituted benzimidazoles involves the reductive cyclization of an o-nitroaniline. researchgate.netresearchgate.netresearchgate.net This one-pot reaction typically involves reducing the nitro group to an amine in the presence of an aldehyde. researchgate.netrasayanjournal.co.in When applied to this compound, the 4-nitro group would be reduced to an amino group, forming an in-situ diamine. Common reducing agents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂·2H₂O). researchgate.netnih.gov This intermediate, 3-(methylsulfanyl)benzene-1,2,4-triamine, would not be isolated but would immediately undergo condensation with an aldehyde, followed by cyclization and aromatization to yield a 2-substituted-6-(methylsulfanyl)-1H-benzo[d]imidazole. This synthetic strategy provides a straightforward route to highly functionalized benzimidazole (B57391) derivatives where the methylsulfanyl group remains as a key substituent. researchgate.netacs.org

Synthesis of Chalcone (B49325) and Related Conjugated Structures

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that form the central core of many biologically and materially significant compounds. researchgate.netjapsonline.com They are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde. gkyj-aes-20963246.comchemrevlett.com

While this compound is not a direct reactant in the most common chalcone syntheses, the structural motifs it contains are crucial for creating highly functionalized chalcones with interesting properties. Specifically, chalcones incorporating both a nitro group and a methylsulfanyl group have been synthesized and studied extensively, particularly for their optical properties. rasayanjournal.co.inresearchgate.net A prominent example is (2E)-1-(4-nitrophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one. This compound is prepared by the Claisen-Schmidt condensation of 4-nitroacetophenone (which provides the nitro-substituted ring) and 4-(methylthio)benzaldehyde (B43086) (which provides the methylsulfanyl-substituted ring). rasayanjournal.co.inresearchgate.net

Therefore, this compound represents the key donor-acceptor pairing that is strategically built into these chalcone structures using more direct building blocks like the corresponding acetophenone (B1666503) and benzaldehyde (B42025) derivatives. The synthesis demonstrates the importance of combining electron-withdrawing groups (like -NO₂) and electron-donating groups (like -SCH₃) within a conjugated system to achieve desired electronic and optical properties. japsonline.comscience.gov

Contributions to Advanced Materials Science

The unique electronic characteristics of this compound and the molecules derived from it make it a significant contributor to the field of materials science. The combination of strong electron-donating and -withdrawing groups facilitates intramolecular charge transfer, a key property for several advanced applications.

Development of New Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. bohrium.com They are crucial for technologies like frequency conversion and optical switching. Organic molecules with extended π-conjugation and strong donor-acceptor groups are excellent candidates for NLO materials. bohrium.com

Chalcones derived from precursors containing methylsulfanyl and nitro groups, such as (2E)-3-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, have shown promising third-order NLO properties. researchgate.net Studies using the Z-scan technique have been conducted to measure key NLO parameters. For these chalcone derivatives, the nonlinear properties are significant and comparable to other reported materials, making them suitable for NLO applications. science.gov

Chalcone DerivativeNonlinear Refractive Index (n₂)Nonlinear Absorption Coefficient (β)Third-Order Susceptibility (χ³)Reference
(2E)-3[4(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one~10⁻⁷ cm²/GW~10⁻³ cm/GW~10⁻¹⁴ esu researchgate.net

The significant NLO response in these materials arises from the charge transfer between the electron-donating methylsulfanyl group and the electron-withdrawing nitro group, facilitated by the π-conjugated bridge of the chalcone backbone.

Integration into Conjugated Polymer Architectures for Optoelectronic Devices

Conjugated polymers are organic macromolecules that feature a backbone of alternating single and double bonds, leading to delocalized π-electrons. This structure imparts semiconductor properties, making them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. researchgate.nettue.nl The properties of these polymers can be finely tuned by modifying the chemical structure of the monomer units. nih.govrsc.org

While specific examples of polymers synthesized directly from this compound are not widely reported, its structure makes it a highly attractive candidate as a monomer or a functionalizing agent for creating advanced polymeric materials. For instance, aniline derivatives can be polymerized to form polyanilines, a well-known class of conducting polymers. researchgate.net The incorporation of the methylsulfanyl and nitro groups onto the polymer backbone would drastically alter its electronic and optical properties, potentially leading to materials with tailored band gaps and charge transport characteristics for specific optoelectronic applications. mdpi.comrsc.org

Alternatively, the amino group of this compound could be chemically transformed, for example, into a halide via a Sandmeyer reaction. youtube.com This would convert the molecule into a monomer suitable for modern cross-coupling polymerization techniques like Suzuki or Stille polycondensation, which are powerful methods for creating well-defined donor-acceptor conjugated polymers. nih.govmdpi.com Integrating this "push-pull" structure into a polymer chain is a key strategy for developing low band-gap materials essential for efficient organic solar cells and near-infrared emitting OLEDs. mdpi.com

Role in the Synthesis of Precursors for Polymer Additives (e.g., stabilizers)

Currently, there is a lack of specific, publicly available scientific literature detailing the direct application of this compound in the synthesis of precursors for polymer additives such as stabilizers. While the structural characteristics of this compound, which include a thioether and a nitroaniline moiety, suggest potential for such applications, dedicated research in this area has not been identified in the reviewed literature.

The synthesis of polymer additives often involves intermediates with specific functional groups that can impart desired properties like antioxidant or UV-stabilizing effects. For instance, sulfur-containing compounds and derivatives of nitroanilines are classes of molecules that have been investigated for their roles in polymer science. Sulfur-containing polymers are noted for a range of properties, including thermal and mechanical stability. Similarly, various aniline derivatives are utilized in the synthesis of dyes and other functional materials for polymers.

However, without direct research findings on this compound for this purpose, any discussion on its role remains speculative. Detailed research findings, including specific reaction pathways, efficiency data, and the performance of any resulting polymer additives, are not available. Consequently, data tables illustrating its use as an intermediate for polymer stabilizers cannot be compiled at this time. Further research would be necessary to establish and characterize the role of this compound in the creation of polymer additive precursors.

Future Research Directions for 3 Methylsulfanyl 4 Nitroaniline

The exploration of 3-(methylsulfanyl)-4-nitroaniline and its derivatives is poised for significant advancement, driven by the convergence of innovative synthetic strategies, powerful computational tools, and a deeper understanding of structure-property relationships. Future research is charting a course toward more efficient and precise manufacturing, the development of sophisticated computational models to predict and understand complex behaviors, the rational design of new molecules for cutting-edge applications, and the integration of experimental and theoretical methods for a more holistic scientific inquiry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Methylsulfanyl)-4-nitroaniline, and how do reaction conditions influence yield?

  • Methodology :

Nitration and Substitution : Begin with 3-(methylsulfanyl)aniline. Nitrate selectively at the para position using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC.

Purification : Isolate the product via vacuum filtration and recrystallize using ethanol/water mixtures.

  • Critical Parameters : Temperature control during nitration is essential to prevent byproducts like dinitro derivatives. Yields typically range from 60–75% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent effects (e.g., nitro and methylsulfanyl groups) via chemical shifts. The nitro group deshields adjacent protons, while the methylsulfanyl group exhibits a distinct singlet at ~2.5 ppm.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy.
  • UV-Vis : Determine λmax in solvents like DMSO or methanol (expected range: 350–400 nm due to nitroaromatic conjugation) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC.
  • Hygroscopicity : Store samples in desiccators with controlled humidity and track mass changes over time.
  • Key Insight : Nitroaromatics are generally stable but may degrade under prolonged UV exposure .

Advanced Research Questions

Q. How do electronic effects of the methylsulfanyl and nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Computational Modeling : Use DFT calculations to map electron density (e.g., Fukui indices) and predict reactive sites. The nitro group withdraws electrons, while methylsulfanyl donates electrons via resonance, creating regioselective reactivity.
  • Experimental Validation : Perform reactions with nucleophiles (e.g., amines) in polar aprotic solvents (DMF, DMSO). Monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in toxicity data between this compound and its structural analogs?

  • Methodology :

  • Comparative Studies : Design in vitro assays (e.g., methemoglobin formation in erythrocytes) and in vivo rodent models to compare toxicity profiles.
  • Data Analysis : Use ANOVA to assess dose-response relationships. For example, 4-nitroaniline shows higher methemoglobin induction in activated systems (25.3% vs. 9.7% for 3-nitroaniline) due to bioactivation pathways .
  • Table : Toxicity Comparison of Nitroaniline Isomers
Parameter3-Nitroaniline4-Nitroaniline
LD₅₀ (rats, oral)540 mg/kg3250 mg/kg
Methemoglobin (%)23.5 (1 hr)20.1 (1 hr)

Q. How can this compound be integrated into photoactive materials for sensing applications?

  • Methodology :

MOF Synthesis : Incorporate the compound into Zn-BTC metal-organic frameworks (MOFs) via solvothermal methods.

Fluorescence Quenching : Test sensitivity to nitroaromatics (e.g., 4-NA) in DMF. The methylsulfanyl group may enhance π-π interactions, improving detection limits.

  • Performance Metrics : Compare quenching efficiency (e.g., 72.8% for 3-nitroaniline in Zn-BTC MOFs) .

Q. What mechanistic insights explain discrepancies in catalytic activity when using this compound as a ligand?

  • Methodology :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for ligand-metal binding.
  • X-ray Crystallography : Resolve ligand-metal complex structures to identify steric/electronic effects of the methylsulfanyl group.
  • Case Study : Nitrosoaniline derivatives (e.g., 2c–2l in ) show varying catalytic efficiencies based on substituent bulkiness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.